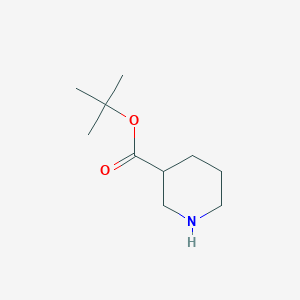

Tert-butyl Piperidine-3-carboxylate

Vue d'ensemble

Description

Tert-butyl Piperidine-3-carboxylate, also known as 1-Boc-3-piperidone, is a heterocyclic compound . It is a synthetic fragment that plays a significant role in the pharmaceutical industry .

Synthesis Analysis

Tert-butyl Piperidine-3-carboxylate can be synthesized through various intra- and intermolecular reactions . For instance, it can be synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

Molecular Structure Analysis

The molecular formula of Tert-butyl Piperidine-3-carboxylate is C10H17NO3 . It has a molecular weight of 199.25 . The InChI key is RIFXIGDBUBXKEI-UHFFFAOYSA-N .

Chemical Reactions Analysis

Tert-butyl Piperidine-3-carboxylate can undergo various chemical reactions. For instance, it can react with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates .

Physical And Chemical Properties Analysis

Tert-butyl Piperidine-3-carboxylate is a solid substance with a melting point of 35-40 °C . It has a density of 1.1±0.1 g/cm3 .

Applications De Recherche Scientifique

Use in Heterocyclic Chemistry

This compound is also used in heterocyclic chemistry as a building block. Heterocyclic compounds are widely used in many fields, including pharmaceuticals, agrochemicals, and functional materials .

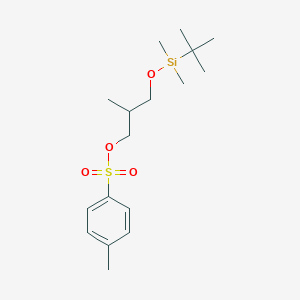

Synthesis of Tosyloxy Compounds

Tert-butyl Piperidine-3-carboxylate can be used in the synthesis of tosyloxy compounds . Tosyloxy compounds are often used as intermediates in organic synthesis.

Protein Binding Studies

Some derivatives of Tert-butyl Piperidine-3-carboxylate have been identified in protein binding studies . These studies are crucial in understanding the interaction between drugs and their target proteins.

Safety and Hazards

Tert-butyl Piperidine-3-carboxylate is considered hazardous. It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

Orientations Futures

Piperidines, including Tert-butyl Piperidine-3-carboxylate, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the pharmacological applications of Tert-butyl Piperidine-3-carboxylate.

Mécanisme D'action

Target of Action

Tert-butyl Piperidine-3-carboxylate is a complex compound with a variety of potential targets. One of the primary targets of this compound is the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial-mesenchymal transition (EMT), a process that is essential in various pathological processes including cancer cell migration and tissue fibrosis .

Mode of Action

The compound interacts with its target, MRTF-A, by inhibiting its function . This inhibition suppresses the EMT process, thereby reducing the ability of cancer cells to migrate and spread

Biochemical Pathways

The inhibition of MRTF-A affects the EMT process, which is a key pathway in cancer progression . EMT is a biological process that allows a polarized epithelial cell, which normally interacts with the basement membrane via its basal surface, to undergo multiple biochemical changes that enable it to assume a mesenchymal cell phenotype. This includes enhanced migratory capacity, invasiveness, resistance to apoptosis, and greatly increased production of extracellular matrix components .

Result of Action

The inhibition of MRTF-A by Tert-butyl Piperidine-3-carboxylate results in the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . By inhibiting the EMT process, the compound can potentially slow down or halt the progression of these conditions .

Propriétés

IUPAC Name |

tert-butyl piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNAXBBEIVHVQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl Piperidine-3-carboxylate | |

CAS RN |

301180-05-2 | |

| Record name | 1,1-Dimethylethyl 3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301180-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl piperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B7826831.png)

![4-[(2-Fluorophenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7826856.png)

![({6-[2-Amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl}oxy)methyl 3,3-dimethyl-4,4,7-trioxo-4lambda~6~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7826887.png)

![N-[[(9H-Fluoren-9-yl)methoxy]carbonyl]-O-tert-butyl-3-methyl-L-serine](/img/structure/B7826895.png)

![2-(1H-indol-3-yl)ethyl-[(1-methylpyrrol-2-yl)methyl]azanium;chloride](/img/structure/B7826921.png)